hexahydro-1H-1,3a-ethanopentalen-3-yl (3,4-dichlorophenyl)carbamate
Overview
Description
Tricyclo[4220~1,5~]dec-8-yl (3,4-dichlorophenyl)carbamate is a complex organic compound characterized by its unique tricyclic structureIts molecular formula is C17H19Cl2NO2, and it has an average mass of 340.244 Da .
Preparation Methods
The synthesis of hexahydro-1H-1,3a-ethanopentalen-3-yl (3,4-dichlorophenyl)carbamate involves multiple steps. One documented approach includes a domino Michael addition and intramolecular Aldol reaction . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the tricyclic framework. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Tricyclo[4.2.2.0~1,5~]dec-8-yl (3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO, HCl, and HBF4 . For example, the reaction with DMSO and conc. HCl results in the formation of transannular methylthiolactonization products . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of nucleoside analogues, which are important in medicinal chemistry . Additionally, it has applications in polymer chemistry, particularly in ring-opening metathesis polymerization (ROMP) to produce polymers with unique thermal properties . Its tricyclic structure also makes it a valuable compound for studying molecular interactions and reaction mechanisms.
Mechanism of Action
The mechanism of action of hexahydro-1H-1,3a-ethanopentalen-3-yl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The orbital interaction between the electrophile’s LUMO and the olefin’s HOMO plays a crucial role in its reactivity . This interaction facilitates various chemical transformations, including protonation and transannular reactions.
Comparison with Similar Compounds
Tricyclo[4.2.2.0~1,5~]dec-8-yl (3,4-dichlorophenyl)carbamate can be compared with other tricyclic compounds such as tricyclo[4.4.0.0(2,7)]dec-3-ene-3-methanol and tricyclo[4.4.0.0(2,7)]dec-8-ene-3-methanol . These compounds share similar tricyclic frameworks but differ in their functional groups and reactivity. The unique combination of the tricyclic structure with the dichlorophenyl carbamate moiety distinguishes hexahydro-1H-1,3a-ethanopentalen-3-yl (3,4-dichlorophenyl)carbamate from its analogues.
Properties
IUPAC Name |
8-tricyclo[4.2.2.01,5]decanyl N-(3,4-dichlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c18-13-4-3-11(9-14(13)19)20-16(21)22-15-8-10-5-7-17(15)6-1-2-12(10)17/h3-4,9-10,12,15H,1-2,5-8H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOOTODLOBJAKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC2(C1)C(C3)OC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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